molecular formula C17H24N2O7 B2758148 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid CAS No. 1421475-15-1

2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid

Cat. No.: B2758148
CAS No.: 1421475-15-1
M. Wt: 368.386
InChI Key: PWCCMXJRQGDQBG-UHFFFAOYSA-N
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Description

The compound 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid is a structurally complex molecule featuring a morpholine ring linked to a benzodioxole moiety via a carbonyl group, with an ethanolamine side chain and a formic acid counterion. Formic acid, as a counterion, may influence solubility and crystallinity.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5.CH2O2/c1-17(4-6-19)9-13-10-21-7-5-18(13)16(20)12-2-3-14-15(8-12)23-11-22-14;2-1-3/h2-3,8,13,19H,4-7,9-11H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCMXJRQGDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=CC3=C(C=C2)OCO3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxol-5-ylmethanol with an appropriate acyl chloride in the presence of a base such as triethylamine . The intermediate product is then reacted with morpholine and 2-hydroxyethyl(methyl)amine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The compound may also disrupt cellular pathways by interacting with key proteins involved in signal transduction .

Comparison with Similar Compounds

Research Findings and Gaps

  • Data Limitations: No direct pharmacological data for the target compound are available in the evidence.
  • Analytical Methods : and highlight robust NMR and data tabulation techniques for characterizing such compounds, which should be applied to future studies .

Biological Activity

The compound 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid is a complex organic molecule with potential biological significance. Its structural components suggest various pharmacological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features:

  • Morpholine ring which is known for enhancing solubility and bioavailability.
  • Benzodioxole moiety, often associated with various biological activities including anticancer effects.
  • The presence of a formic acid group may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the anticancer effects of related benzodioxole derivatives on human tumor cell lines such as HepG2 and Mia PaCa-2. The results demonstrated that these compounds significantly reduced cell viability compared to controls, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Morpholine derivatives have been reported to exhibit activity against various bacterial strains.

Research Findings:
In vitro tests have shown that several morpholine-based compounds possess antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. These findings highlight the importance of exploring this compound for its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
Benzodioxole moietyAnticancer activity
Morpholine ringEnhanced solubility and antimicrobial properties
Formic acid groupPotential modulation of biological interactions

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds similar to this compound demonstrate favorable absorption and distribution profiles. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Morpholine alkylationNaBH₄, MeOH, HCl, 0–5°C, 2 h65–75
Benzodioxole couplingAcetic acid reflux, 3–5 h50–60
Final purificationSilica gel chromatography (EtOAc:Hexane = 3:7)85–90

Q. Table 2. Stability Profile

ConditionDegradation (%)TimeframeReference
pH 1.2 (HCl)2524 h
pH 7.4 (PBS)1024 h
Light exposure157 days

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